molecular formula C14H14F3NOS2 B6473794 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide CAS No. 2640846-01-9

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide

Cat. No.: B6473794
CAS No.: 2640846-01-9
M. Wt: 333.4 g/mol
InChI Key: CSCBPGYKBCMBDI-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide” is a compound that contains a 2,2’-bithiophene moiety. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of the compound , is based on a five-membered ring containing one sulfur and four carbon atoms .


Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2’-bithiophene, a component of the compound , include a melting point of 32-33 °C (lit.) .

Safety and Hazards

The safety data sheet for 2,2’-bithiophene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Future research could focus on the application of 2,2’-bithiophene and its derivatives in organic electronics, especially in polymer solar cells . Another potential direction could be the development of new conjugated polymers based on 2,2’-bithiophene or thieno[3,2-b]thiophene units .

Properties

IUPAC Name

4,4,4-trifluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NOS2/c15-14(16,17)7-5-13(19)18-8-6-10-3-4-12(21-10)11-2-1-9-20-11/h1-4,9H,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCBPGYKBCMBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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